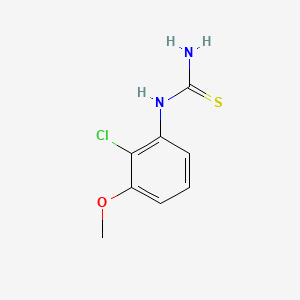
Acetic acid ethenyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid ethenyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone: is a complex polymer that combines acetic acid ethenyl ester with two other chemical entities: 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves the polymerization of acetic acid ethenyl ester with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone under specific reaction conditions. The process may require catalysts and controlled temperatures to ensure the formation of the desired polymer structure.
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out using large-scale reactors and advanced polymerization techniques. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the polymer's structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent choice, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced forms of the polymer, as well as substituted derivatives with altered chemical properties. These products can be used in various applications, depending on their specific characteristics.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of other complex molecules and materials.
Biology: : Employed in the development of biocompatible materials and drug delivery systems.
Medicine: : Utilized in the creation of medical devices and implants.
Industry: : Applied in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which this polymer exerts its effects involves its interaction with specific molecular targets and pathways. The polymer can bind to receptors or enzymes, modulating their activity and leading to various biological and chemical outcomes. The exact mechanism may vary depending on the specific application and the environment in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
This polymer is unique compared to other similar compounds due to its specific combination of chemical entities and its resulting properties. Similar compounds may include other polymers with different monomer units or different polymerization methods. The uniqueness of this polymer lies in its ability to combine the properties of acetic acid ethenyl ester, 1-ethenylhexahydro-2H-azepin-2-one, and 1-ethenyl-2-pyrrolidinone in a single material.
List of Similar Compounds
Polyacrylates
Polyvinyl acetate
Polyethylene glycol
Polymethyl methacrylate
Eigenschaften
CAS-Nummer |
114650-76-9 |
|---|---|
Molekularformel |
C18H28N2O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
ethenyl acetate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO.C6H9NO.C4H6O2/c1-2-9-7-5-3-4-6-8(9)10;1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-7H2;2H,1,3-5H2;3H,1H2,2H3 |
InChI-Schlüssel |
IWLXUPRIFNJOLV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=CN1CCCCCC1=O.C=CN1CCCC1=O |
Kanonische SMILES |
CC(=O)OC=C.C=CN1CCCCCC1=O.C=CN1CCCC1=O |
Verwandte CAS-Nummern |
114650-76-9 |
Synonyme |
Acetic acid ethenyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


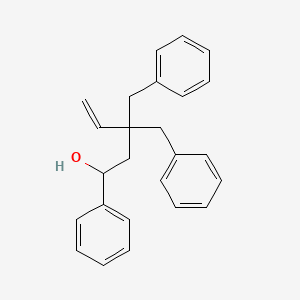
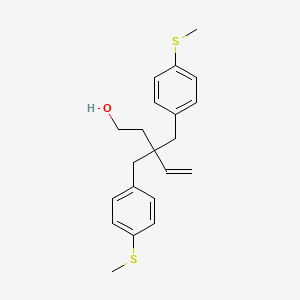
![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)
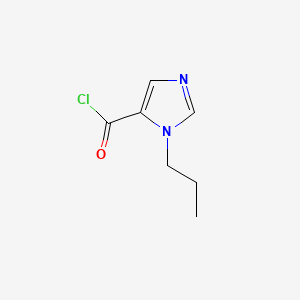
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-2-[(2E,6E,10E)-12-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,7,11-trimethyldodeca-2,6,10-trienoxy]-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B570116.png)
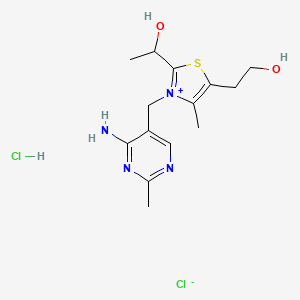
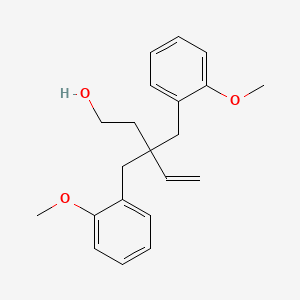
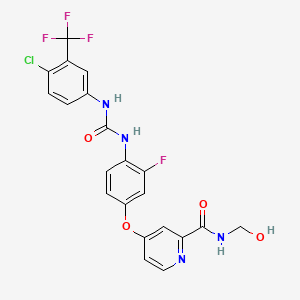
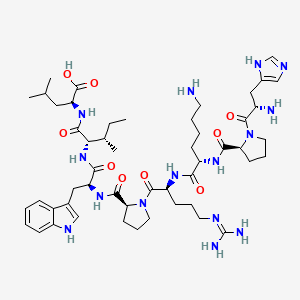
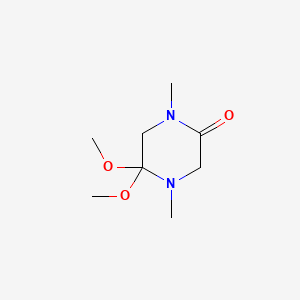
![2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile](/img/structure/B570127.png)
